The synthesis of {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid typically involves the Suzuki–Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds.
The molecular structure of {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid can be described using various analytical techniques:
{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid participates in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and choice of solvents to optimize yield and selectivity.
The mechanism of action for compounds like {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid is primarily linked to its role as an enzyme inhibitor:
Experimental data from molecular docking studies indicate strong binding affinities between this compound and its target enzymes, suggesting potential therapeutic applications .
The physical and chemical properties of {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid are essential for understanding its behavior in various environments:
The stability of boronic acids can be influenced by pH and temperature; thus, careful handling and storage conditions are recommended.
{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid has several significant scientific applications:
This compound can also be employed in synthetic organic chemistry as an intermediate for creating more complex molecules through cross-coupling reactions.
The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its unique physicochemical properties and versatile drug-target interactions. This bicyclic framework combines the electronic characteristics of pyrazole and pyridine rings, enabling π-stacking interactions and hydrogen-bonding capabilities critical for target binding [6] [8]. The scaffold's planar configuration facilitates deep penetration into enzyme active sites, particularly kinases, while the nitrogen atoms serve as hydrogen bond acceptors that enhance target affinity [6]. Recent studies highlight its remarkable pharmacological diversity, with derivatives exhibiting anticancer, antiviral, antifungal, and antidiabetic activities [6] [7]. The 3-methyl substitution at the pyrazole ring, as in {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid, further modulates electron density and steric bulk, influencing both target selectivity and metabolic stability [4] [8]. Physicochemical profiling of this scaffold reveals balanced logP values (1.5–2.5) and aqueous solubility, making it suitable for drug development [8].
Table 1: Key Identifiers of {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic Acid
Property | Value/Identifier |
---|---|
CAS Registry Number | 2402786-37-0 [4] |
Alternative Name | (5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid |
Molecular Formula | C₇H₈BN₃O₂ |
Molecular Weight | 176.97 g/mol |
Storage Conditions | 2-8°C (under inert atmosphere) [4] |
Boronic acid functionalities have emerged as pivotal structural motifs in bioactive compounds due to their distinctive reversible covalent binding mechanism with biological targets. The boron atom's empty p orbital allows nucleophilic attack by serine, threonine, or cysteine residues in enzyme active sites, forming transition-state analogs that inhibit enzyme function [1] [6]. This sp² to sp³ hybridization shift enables dynamic equilibria between trigonal planar and tetrahedral states, facilitating potent yet reversible inhibition—a key advantage in overcoming drug resistance [1]. Boronic acids also engage in robust hydrogen-bond networks through their hydroxyl groups, enhancing binding affinity even when mutations occur in target proteins [1] [6]. Clinically, this is exemplified by FDA-approved boron-containing drugs like bortezomib and tavaborole [1]. In synthetic chemistry, boronic acids serve as versatile coupling partners in Suzuki-Miyaura reactions, enabling rapid diversification of heterocyclic scaffolds for structure-activity relationship (SAR) studies [5] [7]. The boronic acid moiety in {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid thus functions as both a pharmacophore and a synthetic handle, bridging medicinal and synthetic utility.
{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid has gained prominence as a multifunctional building block in drug discovery pipelines. Its synthesis typically involves Miyaura borylation of halogenated precursors or modified Doebner multicomponent reactions [5] [7]. The compound's strategic value lies in its synergistic integration of the pyrazolo[3,4-b]pyridine core with the boronic acid functional group, enabling dual roles: 1) As a pharmacophore contributing to kinase inhibition (e.g., CLK/ROCK targets), and 2) As a synthetic intermediate for constructing biaryl architectures via cross-coupling [1] [7]. Recent applications highlight its use in generating diverse libraries of antitumor and antimicrobial agents through Suzuki reactions with aryl/heteroaryl halides [5] [7]. For example, coupling with 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide yielded pyrazole amide derivatives with potent activity against NDM-1-positive bacteria [5]. The 3-methyl group further provides steric and electronic tuning, influencing both the compound's reactivity in cross-coupling and its target selectivity in biological assays [4] [8]. This balance of synthetic versatility and inherent bioactivity positions the compound as a critical intermediate in modern medicinal chemistry.
Table 2: Synthetic Applications of {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic Acid
Reaction Type | Coupling Partner | Application | Yield Range |
---|---|---|---|
Suzuki Cross-Coupling | Aryl Halides (e.g., 4-bromobenzamide) | Antimicrobial agents [5] | 60–85% |
Suzuki Cross-Coupling | Heteroaryl Halides (e.g., pyridin-2-yl) | Antidiabetic agents [7] | 70–92% |
One-Pot Multicomponent | Amines/Aldehydes/Ketones | Kinase inhibitors [1] | 50–75% |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0